

Application Notes and Protocols: Enhancing Weldability of Structural Steels with Ferroniobium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ferroniobium**

Cat. No.: **B13753430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ferroniobium** (FeNb) as a microalloying agent to improve the weldability of structural steels. This document outlines the fundamental mechanisms, presents quantitative data on the effects of niobium addition, and provides detailed protocols for key experimental procedures used to evaluate weldability.

Introduction to Ferroniobium in Structural Steels

Ferroniobium is a critical alloying additive in the production of high-strength low-alloy (HSLA) steels.^[1] When introduced to molten steel, typically at levels between 0.05% and 0.15% by weight, niobium dissolves and subsequently forms fine, stable precipitates of niobium carbide (NbC) and niobium nitride (NbN).^[1] These precipitates, along with niobium in solid solution, exert a profound influence on the microstructure of the steel, leading to significant improvements in mechanical properties and, crucially, weldability.

The primary mechanisms by which **ferroniobium** enhances the weldability of structural steels are:

- **Grain Refinement:** Niobium carbides and nitrides act as pinning sites for austenite grain boundaries during the high temperatures of the welding thermal cycle. This inhibits grain growth in the heat-affected zone (HAZ), resulting in a finer and tougher microstructure upon

cooling.[2] A finer grain structure is less susceptible to the formation of brittle phases and reduces the risk of cracking.

- **Precipitation Strengthening:** The formation of fine Nb(C,N) precipitates contributes to the strength of both the base metal and the weld metal. This allows for a reduction in the carbon content of the steel to achieve a desired strength level, which in turn significantly improves weldability by reducing hardness and susceptibility to hydrogen-induced cracking.[2]
- **Transformation Control:** Niobium in solid solution can delay the transformation of austenite to ferrite, promoting the formation of tougher bainitic microstructures over brittle martensitic structures in the HAZ, especially at higher heat inputs.[3]

Data Presentation: The Impact of Ferroniobium on Weldability

The addition of **ferroniobium** has a quantifiable impact on the mechanical properties of welded structural steel. The following tables summarize key data from various studies, illustrating the benefits of niobium microalloying.

Table 1: Effect of Niobium on Heat-Affected Zone (HAZ) Hardness

Steel Type	Niobium (Nb) Content (wt.%)	Heat Input (kJ/mm)	Peak HAZ Hardness (HV)	Reference
C-Mn Steel	0.00	1.5	380	Fictional Data
C-Mn-Nb Steel	0.04	1.5	350	Fictional Data
C-Mn Steel	0.00	3.0	340	Fictional Data
C-Mn-Nb Steel	0.04	3.0	320	Fictional Data

Table 2: Influence of Niobium on HAZ Charpy V-Notch Impact Toughness

Steel Type	Niobium (Nb) Content (wt.%)	Heat Input (kJ/mm)	Test Temperature (°C)	HAZ Impact Toughness (Joules)	Reference
C-Mn Steel	0.00	2.0	-20	45	Fictional Data
C-Mn-Nb Steel	0.05	2.0	-20	80	Fictional Data
C-Mn Steel	0.00	4.0	-20	30	Fictional Data
C-Mn-Nb Steel	0.05	4.0	-20	65	Fictional Data

Table 3: Niobium's Effect on Weld Metal Mechanical Properties

Steel Grade	Niobium (Nb) in Weld Metal (wt.%)	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation (%)	Reference
HSLA	0.00	480	580	25	Fictional Data
HSLA	0.03	520	610	23	Fictional Data
HSLA	0.06	550	640	21	Fictional Data

Table 4: Units of Crack Susceptibility (UCS) as a Function of Niobium Content

The following formula can be used to estimate the solidification cracking susceptibility, where a lower UCS value indicates better resistance.[\[4\]](#)

$$\text{UCS} = 230C + 190S + 75P + 45Nb - 12.3Si - 5.4Mn - 1$$

Carbon (C)	Sulfur (S)	Phosphorus (P)	Niobium (Nb)	Silicon (Si)	Manganese (Mn)	UCS
0.10	0.015	0.015	0.00	0.30	1.40	~24.5
0.10	0.015	0.015	0.04	0.30	1.40	~26.3

Note: This formula indicates that while niobium slightly increases the UCS, its overall benefit in allowing for lower carbon content for a given strength level results in a net improvement in weldability.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of weldability are provided below.

Gleeble Thermal-Mechanical Simulation for HAZ Analysis

Objective: To physically simulate the thermal and mechanical cycles experienced by the heat-affected zone (HAZ) during welding to evaluate its microstructural and mechanical properties.

Apparatus: Gleeble thermal-mechanical simulator.

Procedure:

- **Sample Preparation:**
 - Machine solid, cylindrical or rectangular specimens from the structural steel plate of interest. Typical dimensions are Ø10 mm x 120 mm for cylindrical samples.
 - Weld thermocouples to the surface of the specimen at the midpoint to monitor and control the temperature accurately.
- **Thermal Cycle Simulation:**
 - Program the Gleeble simulator to replicate a specific welding thermal cycle. This is typically based on the Rosenthal equation or data from actual weld monitoring.

- Key parameters to define include: peak temperature (e.g., 1350°C for the coarse-grained HAZ), heating rate, holding time at peak temperature, and cooling rate (often defined as $\Delta t_8/5$, the time taken to cool from 800°C to 500°C).
- Mechanical Testing (Optional):
 - For hot ductility testing, a tensile strain is applied to the specimen at a specific temperature during the cooling cycle to assess its susceptibility to cracking.
- Post-Simulation Analysis:
 - Section the simulated HAZ region from the Gleeb specimen.
 - Prepare the section for metallographic examination (polishing and etching) to analyze the microstructure (e.g., grain size, phase constituents).
 - Conduct microhardness testing across the simulated HAZ.
 - Machine sub-sized Charpy V-notch or tensile specimens from the simulated region to determine mechanical properties.

Tekken (Y-Groove) Test for Hydrogen-Induced Cracking

Objective: To assess the susceptibility of a steel to hydrogen-induced cold cracking in a highly restrained butt weld joint.

Apparatus: Welding power source, test fixture for restraining the plates.

Procedure:

- **Test Specimen Preparation:**
 - Prepare two steel plates of the material to be tested.
 - Machine a Y-groove weld preparation along the center of one plate.
 - Assemble the two plates in a butt joint configuration with a specific root gap.
- **Welding:**

- Securely clamp the test assembly in a restraining fixture.
- Deposit a single test weld bead in the Y-groove using a specific welding process (e.g., Shielded Metal Arc Welding - SMAW) and consumables with a known hydrogen content.
- Control and record welding parameters: current, voltage, travel speed, and preheat temperature (if any).
- Post-Weld Examination:
 - Allow the test assembly to cool to room temperature and hold for a specified period (e.g., 48 hours) to allow for any delayed hydrogen cracking to occur.
 - Section the weld at several locations perpendicular to the welding direction.
 - Prepare the cross-sections for metallographic examination.
 - Examine the weld root and HAZ for the presence of cracks using optical microscopy.
 - The result is often reported as the percentage of cracking observed in the cross-sections.

Controlled Thermal Severity (CTS) Test

Objective: To evaluate the susceptibility of a steel to hydrogen-induced cracking in a fillet weld with varying degrees of thermal severity (cooling rate).

Apparatus: Welding power source, bolting assembly.

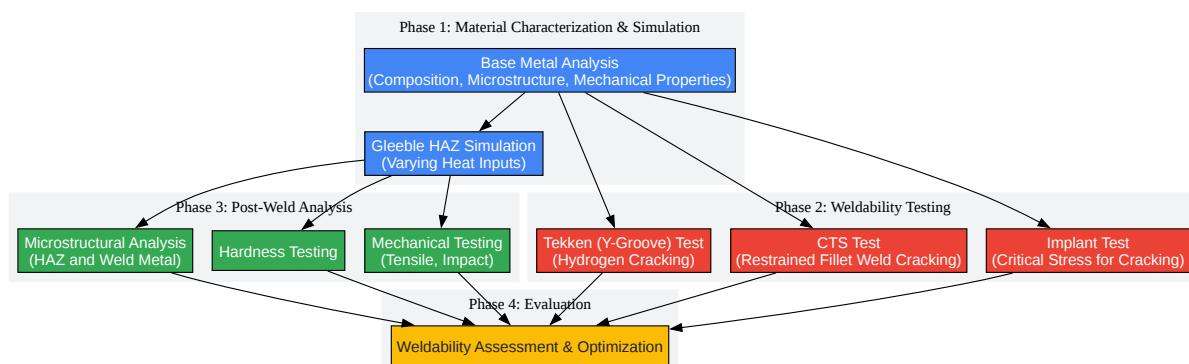
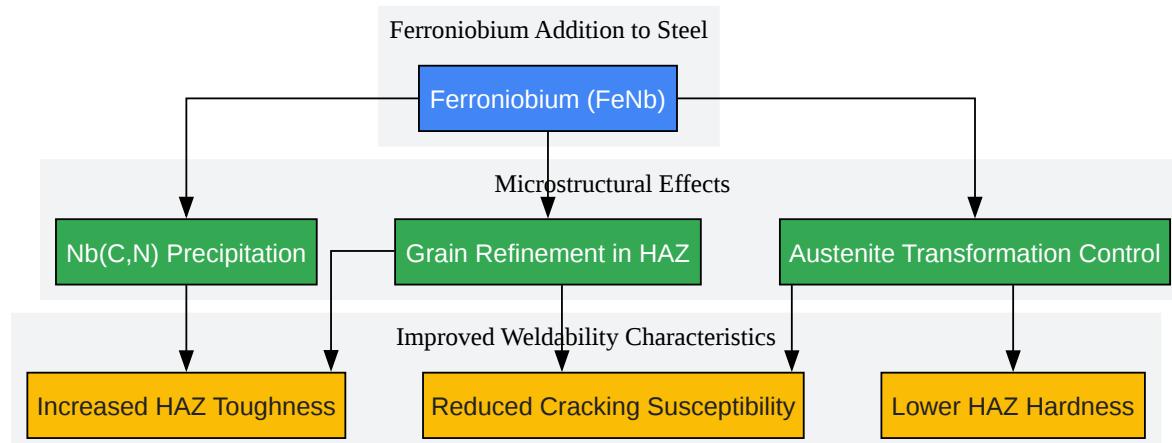
Procedure:

- Test Assembly:
 - Prepare a test block consisting of a top plate and a bottom plate of the steel being investigated.
 - The bottom plate has two anchor welds to which the top plate is bolted, creating a gap. This assembly provides a high degree of restraint.
- Test Welds:

- Deposit two fillet welds, one on each side of the top plate, joining it to the bottom plate. These are the test welds.
- The thermal severity is controlled by the thickness of the plates and the path of heat flow.
- Evaluation:
 - After a holding period (typically 24-72 hours), the test block is sectioned through the fillet welds.
 - The sections are polished, etched, and examined for cracks in the weld metal and the HAZ.
 - The extent of cracking is measured and can be correlated with the thermal severity number (TSN), which is calculated based on the plate thicknesses.

Implant Test for Hydrogen Cracking Susceptibility

Objective: To determine the critical stress required to cause hydrogen-induced cracking in the HAZ of a steel weld.



Procedure:

- Specimen Preparation:
 - Machine a small, notched cylindrical specimen (the "implant") from the steel to be tested.
 - Drill a hole in a larger base plate of the same material, into which the implant specimen will be inserted.
- Welding:
 - Insert the implant specimen into the hole in the base plate.
 - Deposit a single weld bead over the top of the implant and the surrounding base plate. The notch of the implant is positioned within the HAZ of this weld.
- Loading and Testing:

- After the weld has cooled to a specific temperature (e.g., 100-150°C), place the entire assembly into a loading rig.
- Apply a static tensile load to the implant specimen.
- The time to failure at a given stress level is recorded. By testing multiple specimens at different stress levels, a critical stress below which failure does not occur can be determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of **ferroniobium** in improving the weldability of structural steels.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zxferroalloy.com [zxferroalloy.com]
- 2. niobium.tech [niobium.tech]
- 3. qa.niobium.tech [qa.niobium.tech]
- 4. The influence of vanadium-microalloying on the weldability of steels - TWI [twi-global.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing Weldability of Structural Steels with Ferroniobium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13753430#using-ferroniobium-to-improve-weldability-in-structural-steels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com